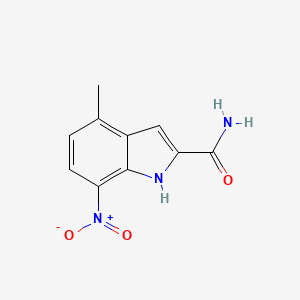

4-Methyl-7-nitro-1H-indole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

4-methyl-7-nitro-1H-indole-2-carboxamide |

InChI |

InChI=1S/C10H9N3O3/c1-5-2-3-8(13(15)16)9-6(5)4-7(12-9)10(11)14/h2-4,12H,1H3,(H2,11,14) |

InChI Key |

YQWJCYPNMRADQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 2 Carboxamide Systems, with Emphasis on 4 Methyl 7 Nitro Substitutions

Strategic Approaches to Indole-2-carboxamide Core Synthesis

The construction of the indole-2-carboxamide core can be broadly categorized into three main strategies: building the pyrrole (B145914) ring onto a pre-existing benzene (B151609) precursor, forming the benzene ring onto a pyrrole (benzannulation), and modifying a preformed indole (B1671886) core.

Construction of the Pyrrole Ring onto Benzene Precursors

A majority of indole syntheses rely on the formation of a pyrrole ring fused to a functionalized benzene derivative. acs.org Classic named reactions such as the Fischer, Reissert, and Batcho-Leimgruber syntheses fall under this category.

Fischer Indole Synthesis : This well-established method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of a 4-methyl-7-nitroindole derivative, a (2-methyl-5-nitrophenyl)hydrazine would be a required starting material. The reaction of this hydrazine with pyruvate derivatives can lead to the formation of the corresponding indole-2-carboxylic acid ester, which can then be converted to the desired carboxamide. For instance, the reaction of aryl hydrazines with ethyl pyruvate gives the corresponding hydrazones, which upon Fischer indolization, yield substituted-1H-indole-2-carboxylic acid ethyl esters. researchgate.netnih.gov

Reissert Indole Synthesis : This method involves the condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic acid ethyl ester, which is then reductively cyclized to yield the indole-2-carboxylic acid. To achieve the 4-methyl-7-nitro substitution pattern, one would start with 2,5-dinitrotoluene. One of the nitro groups would be selectively reduced to an amino group to facilitate cyclization, while the other remains, which can be a challenging selective transformation.

Batcho-Leimgruber Indole Synthesis : This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a cyclization to form the indole ring. This method is particularly useful for preparing indoles with various substitution patterns.

Benzannulation of Pyrroles

An alternative to building the pyrrole ring is the construction of the benzene ring onto a pre-existing pyrrole, a process known as benzannulation. acs.org This approach can be advantageous when the desired substitution pattern on the pyrrole moiety is easier to achieve first.

Several methods for the benzannulation of pyrroles have been developed:

Diels-Alder cycloadditions of pyrrole-2,3-quinodimethanes. acs.org

Cycloadditions involving vinyl pyrroles or pyrrole-carbene chromium complexes. acs.org

Palladium-catalyzed cyclocarbonylation of 2-pyrrolylallyl acetate. acs.org

A notable example involves the reaction of 3-alkenylpyrroles with propargylic alcohols in a [4+2] benzannulation to produce highly substituted indoles. acs.org This method constructs the benzene ring from two separate carbon synthons. Another approach utilizes the anion derived from a benzotriazolyl derivative of a 3-substituted pyrrole, which undergoes regioselective 1,4-addition to α,β-unsaturated ketones, followed by acid-catalyzed cyclization to form the indole. nih.gov

Derivatization of Preformed Indole Cores

Starting with a commercially available or readily synthesized indole, the desired functional groups can be introduced in a stepwise manner. This is often a practical approach for accessing specific substitution patterns.

The indole ring exhibits distinct reactivity at its various positions. Electrophilic substitution typically occurs at the C3 position due to the high electron density. quora.com However, functionalization at other positions can be achieved through various strategies:

C2-Position : Direct functionalization at the C2 position is often challenging. A common strategy is to first introduce a directing group, such as a carboxyl group, which can then be converted to the desired carboxamide.

Benzene Ring Positions (C4-C7) : Introducing substituents like methyl and nitro groups onto the benzene portion of the indole core can be accomplished through electrophilic aromatic substitution reactions. However, controlling the regioselectivity can be difficult. Therefore, it is often more efficient to start with a benzene precursor that already contains the desired substituents. For instance, the synthesis of 4-nitro, 5-nitro, 6-nitro, and 7-nitroindoles has been reported, providing pathways to these key intermediates. acs.org

Specific Reaction Conditions for Indole-2-carboxamide Formation

Once the indole-2-carboxylic acid or its ester equivalent is obtained, the final step is the formation of the carboxamide bond.

Amide Coupling Reactions for Carboxamide Moiety Installation

The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

A variety of coupling reagents are available for this purpose, each with its own advantages and specific applications. hepatochem.com Common coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.

Table 1: Common Coupling Reagents for Indole-2-carboxamide Synthesis

| Reagent Class | Examples | Additives | Notes |

|---|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (diisopropylcarbodiimide) | HOBt (hydroxybenzotriazole), DMAP (4-dimethylaminopyridine) | EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification. acs.orgnih.gov |

| Phosphonium Salts | BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | DIPEA (N,N-diisopropylethylamine) | Highly efficient but can be expensive. nih.gov |

| Aminium/Uronium Salts | HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | DIPEA | Often provide high yields and fast reaction times. |

The general procedure involves reacting the indole-2-carboxylic acid with the chosen amine in the presence of the coupling reagent and often a base, such as DIPEA, in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). nih.govnih.gov For example, indole-2-carboxamides have been synthesized by coupling the corresponding carboxylic acids with appropriate amines using EDC·HCl, HOBt, and DIPEA. nih.gov Another study utilized BOP as the coupling reagent in the presence of DIPEA in DCM. nih.gov

Fischer Indole Synthesis Utilizing β-Nitroacrylates as Precursors

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, traditionally involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org A significant modification of this method utilizes β-nitroacrylates as precursors for the synthesis of indole-2-carboxylates, which are direct precursors to the target carboxamides. This approach offers a valuable alternative to the use of α-ketoesters. researchgate.net

Table 1: Fischer Indole Synthesis of Indole-2-Carboxylates from β-Nitroacrylates

| Phenylhydrazine Reactant | β-Nitroacrylate Reactant | Acid Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl 3-nitroacrylate | Polyphosphoric acid | Ethyl indole-2-carboxylate | Satisfactory | researchgate.net |

Yields are reported as "satisfactory" or "good" in the source material without specific percentages being consistently provided.

Palladium-Catalyzed Heck Reactions for Indole-2-carboxylate Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the synthesis of substituted indoles. The intramolecular Heck reaction of appropriately substituted anilines provides a direct route to the indole core. For the synthesis of indole-2-carboxylates, this can be achieved through the cyclization of a 2-halo-N-allylaniline derivative. researchgate.net

A more direct approach to indole-2-carboxylates involves the palladium-catalyzed aerobic amination of aryl C-H bonds. nih.govnih.gov This method utilizes 2-acetamido-3-aryl-acrylates as starting materials, which can be readily prepared from benzaldehyde derivatives. The reaction proceeds via an oxidative C-H amination, catalyzed by a Pd(II) source with oxygen serving as the terminal oxidant, to afford 1-acetyl indole-carboxylates. A subsequent deacetylation step yields the desired indole-2-carboxylates. nih.govnih.gov This strategy is noted for its mild conditions and tolerance of a diverse range of substrates, including those with electron-rich and electron-poor aromatic rings. nih.gov

A Buchwald modification of the Fischer indole synthesis also employs palladium catalysis to form the intermediate N-arylhydrazones from aryl bromides and hydrazones, expanding the scope of the classical method. wikipedia.orgchem-station.com

Metal-Free C-N Bond Formation Strategies in Indole Derivatization

In response to the environmental and economic concerns associated with transition-metal catalysis, metal-free methods for C-N bond formation have gained significant attention. One such approach for the synthesis of N-substituted indole-3-carboxylates involves an electron-catalyzed intramolecular C-N bond formation. This protocol utilizes a t-BuOK/DMF system and proceeds without the need for special initiators or additives, offering yields that are comparable or even superior to those of metal-catalyzed methods. nih.gov A key advantage of this strategy is its high functional group tolerance, making it particularly suitable for the synthesis of halogenated indoles that can be challenging to prepare in pure form using metal-based catalysts. nih.gov

Synthetic Pathways for Introducing Methyl and Nitro Functionalization in Indole Systems

The synthesis of 4-methyl-7-nitro-1H-indole-2-carboxamide requires precise control over the regioselectivity of electrophilic aromatic substitution on the indole nucleus.

Strategies for Regioselective Introduction of Nitro Groups at the 7-Position

The nitration of indoles is a classic electrophilic aromatic substitution reaction. However, achieving regioselectivity can be challenging. While nitration often occurs at the 3-position, specific conditions can direct the nitro group to other positions on the benzene ring of the indole. A practical method for the regioselective nitration of indoles under non-acidic and non-metallic conditions has been developed using ammonium tetramethylnitrate. nih.gov This method has shown compatibility with 7-substituted indoles, suggesting its potential applicability for the synthesis of 7-nitroindoles, although the direct nitration of an unsubstituted indole at the 7-position is not explicitly detailed as the primary outcome. nih.gov Directing group strategies are often employed to achieve C7-functionalization of the indole ring. nih.gov

Methods for Incorporating Methyl Groups at the 4-Position

The introduction of a methyl group at the C4 position of the indole ring is a non-trivial synthetic challenge due to the inherent reactivity of other positions. Early strategies for C4 functionalization often relied on stoichiometric metalation. nih.gov More contemporary approaches have focused on transition-metal-catalyzed C-H activation. However, there are limited general methods for the direct introduction of substituents at the C4 position. nih.gov The presence of certain directing groups on the indole nitrogen or at the C3 position can facilitate C4-functionalization. For instance, a trifluoroacetyl group at the C3 position has been shown to direct rhodium-catalyzed C4-H alkenylation. nih.gov While direct methylation methods are less common, the use of a 4-methyl substituted starting material in a chosen indole synthesis, such as a 3-methylphenylhydrazine in a Fischer indole synthesis, can be a more straightforward approach.

Sequential Functionalization Strategies for Multi-Substituted Indoles

The construction of multi-substituted indoles like this compound often relies on sequential functionalization strategies. These strategies involve the stepwise introduction of the desired substituents onto a pre-formed indole core or the use of a substituted precursor in a ring-forming reaction.

One common approach is to start with a substituted aniline or phenylhydrazine and then construct the indole ring. For example, starting with 3-methyl-6-nitrophenylhydrazine in a Fischer indole synthesis with a suitable carbonyl compound would directly yield a 4-methyl-7-nitroindole derivative.

Alternatively, a pre-existing indole can be functionalized in a stepwise manner. This could involve an initial regioselective methylation or nitration, followed by the introduction of the second substituent. The order of these steps is crucial and depends on the directing effects of the substituents. For instance, the presence of a methyl group at the 4-position may influence the regioselectivity of a subsequent nitration reaction.

Transition metal-mediated C-C and C-N bond-forming reactions have become powerful tools for the modular synthesis of functionalized indoles from readily available starting materials. rsc.org Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex indole structures. For example, a cascade Sonogashira coupling and intramolecular ring closure has been used for the on-DNA synthesis of multisubstituted indoles, which can be further functionalized via Suzuki coupling. nih.govacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| β-nitroacrylates |

| α-ketoesters |

| Phenylhydrazine |

| 1H-indole-2-carboxamide |

| Indole-2-carboxylates |

| 2-acetamido-3-aryl-acrylates |

| Benzaldehyde |

| N-acetyl glycine |

| 1-acetyl indole-carboxylates |

| N-substituted indole-3-carboxylates |

| 2-halo-N-allylaniline |

| Ammonium tetramethylnitrate |

| 3-methyl-6-nitrophenylhydrazine |

| Ethyl 3-nitroacrylate |

| Methyl 3-nitroacrylate |

| Ethyl indole-2-carboxylate |

| Methyl 5-methylindole-2-carboxylate |

| 4-Methylphenylhydrazine |

| Polyphosphoric acid |

| p-Toluenesulfonic acid |

| t-BuOK |

| DMF |

Structure Activity Relationship Sar Investigations of 1h Indole 2 Carboxamide Derivatives, Relevant to 4 Methyl 7 Nitro Analogues

Systematic Structural Modifications on the Indole (B1671886) Ring System

The indole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern plays a critical role in determining the pharmacological profile of 1H-indole-2-carboxamide derivatives.

The C-3 position of the indole ring is a key site for modification, and the nature of the substituent at this position can significantly modulate biological activity. Studies have shown that the size and nature of the alkyl side chains at the C-3 position are important for the activity of 1H-indole-2-carboxamide derivatives. For instance, in a series of compounds evaluated for cannabinoid receptor 1 (CB1) allosteric modulating activity, it was found that short alkyl groups at the C-3 position were preferred. nih.gov While longer alkyl side chains with up to nine carbon units could retain activity, the inhibitory effect on the CB1 receptor appears to be sensitive to the substituent at this position. nih.gov Specifically, an n-propyl group at the C-3 position has been shown to markedly enhance the allosteric modulation of the orthosteric site. nih.govacs.org

In the context of antioxidant activity, the nature of the substituent at the C-3 position also plays a significant role. nih.govresearchgate.net The presence of an unsubstituted indole nitrogen atom and the ability of the indolyl radical to be stabilized are crucial for antioxidant activity, which is heavily dependent on the type of substituent directly connected to the methylene (B1212753) group at the C-3 position. nih.govresearchgate.net

| Substituent at C-3 | Observed Effect on Biological Activity | Reference |

| Short alkyl groups (e.g., H, Me) | Preferred for CB1 modulating activity. | nih.gov |

| Longer alkyl chains (up to 9 carbons) | Can retain CB1 modulating activity. | nih.gov |

| n-Propyl | Markedly enhanced allosteric modulation of the CB1 orthosteric site. | nih.govacs.org |

| Various methylene-bridged substituents | Antioxidant activity is strongly dependent on the type of substituent. | nih.govresearchgate.netnih.gov |

The C-4 position of the indole ring has been explored to a lesser extent compared to other positions. However, available data suggests that substitution at this position is generally not favorable for the biological activities studied in certain series of 1H-indole-2-carboxamide derivatives. For instance, in a study of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 selective antagonists, substitution at the C-4 position of the indole ring was found to be the least favorable. researchgate.net This suggests that steric hindrance or unfavorable electronic interactions at this position may be detrimental to binding and subsequent biological response. The introduction of a methyl group at the C-4 position, as in the titular compound, would need to be specifically evaluated to determine its impact on the target of interest, as SAR can be highly series-dependent.

| Substituent at C-4 | Observed Effect on Biological Activity | Reference |

| Various substituents | Least favorable position for CysLT1 antagonist activity. | researchgate.net |

The C-5 position of the indole ring is a critical determinant of the biological activity of 1H-indole-2-carboxamide derivatives. A variety of substituents at this position have been shown to enhance potency and modulate the pharmacological profile.

In the context of CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C-5 position was found to enhance the modulation potency. nih.gov Further studies have emphasized the importance of an electron-withdrawing group at this position for both binding affinity and cooperativity. nih.govacs.org The 5-chloro indole scaffold, in particular, has been noted for its potency in antiplasmodial activity. acs.org

Conversely, for anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (EDG) such as methyl, cyclopropyl (B3062369), ethyl, or methoxy (B1213986) groups at the 5'-position were favored, showing moderate to good potency. nih.govacs.org In contrast, analogues containing electron-withdrawing groups (EWG) like halogens were found to be inactive. nih.govacs.org This highlights the target-specific nature of SAR at the C-5 position.

| Substituent at C-5 | Observed Effect on Biological Activity | Reference |

| Chloro or Fluoro | Enhanced CB1 modulation potency. | nih.gov |

| Electron-withdrawing group | Important for CB1 allosteric modulation. | nih.govacs.org |

| 5-Chloro | Potent antiplasmodial activity. | acs.org |

| Small, aliphatic, electron-donating groups (e.g., methyl, cyclopropyl) | Moderate to good anti-Trypanosoma cruzi activity. | nih.govacs.org |

| Halogens (in anti-Trypanosoma cruzi series) | Inactive. | nih.govacs.org |

The C-7 position of the indole ring also plays a role in modulating the biological activity of 1H-indole-2-carboxamide derivatives. In some series, substitution at this position has been found to be favorable. For example, in a study of 3-substituted 1H-indole-2-carboxylic acid derivatives, methoxy group substitution at the C-7 position was the most favorable for the studied activity. researchgate.net

While direct evidence for the effect of a nitro group at the C-7 position is not extensively detailed in the provided search context, the general principles of SAR suggest that its strong electron-withdrawing nature would significantly influence the electronic properties of the indole ring and, consequently, its interaction with biological targets. The impact of a nitro group would need to be experimentally determined but could potentially enhance binding affinity through specific electronic or hydrogen-bonding interactions, depending on the target's active site. In the context of antiplasmodial activity, a 7-chloro regio-isomer showed activity, underscoring that substitution at this position can be tolerated and contribute to potency. acs.org

| Substituent at C-7 | Observed Effect on Biological Activity | Reference |

| Methoxy group | Most favorable for CysLT1 antagonist activity. | researchgate.net |

| Chloro | Maintained antiplasmodial activity. | acs.org |

Variations of the Carboxamide Moiety and Linker Regions

The carboxamide moiety and the linker connecting it to other parts of the molecule are crucial for the biological activity of 1H-indole-2-carboxamides.

The integrity of the carboxamide linkage is often essential for activity. In studies of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, reversing the amide bond resulted in restored potency in some cases, but with increased metabolic instability. nih.govacs.org However, replacing the carboxamide with a non-classical isostere like a sulfonamide led to a complete loss of potency, highlighting the importance of the carboxamide group itself. nih.govacs.org Methylating the amide nitrogen resulted in an equipotent compound in one instance. nih.govacs.org

The linker region between the amide and other functionalities is also critical. For CB1 allosteric modulators, an ethylene (B1197577) linker between the amide bond and a phenyl ring was found to be crucial, with linkers other than ethylene resulting in a total loss of activity. nih.gov Shortening or elongating this linker abolished the allosteric effects. acs.org

| Modification | Observed Effect on Biological Activity | Reference |

| Reversing the amide bond | Potency restored in some cases, but with higher metabolic instability. | nih.govacs.org |

| Replacement with sulfonamide | Complete loss of potency. | nih.govacs.org |

| N-methylation of the amide | Equipotent compound in one study. | nih.govacs.org |

| Ethylene linker (between amide and phenyl ring) | Crucial for CB1 modulating activity. | nih.govacs.org |

| Shortening or elongating the ethylene linker | Abolished allosteric effects. | acs.org |

Exploration of Different Substituents on the Phenyl Ring or Other Groups Attached to the Carboxamide

Structure-activity relationship (SAR) studies on 1H-indole-2-carboxamide derivatives have demonstrated that modifications to the substituent attached to the carboxamide group significantly influence biological activity. The nature and position of groups on the phenyl ring, as well as the linker connecting the ring to the amide, are critical determinants of potency and efficacy.

For instance, in the context of CB1 receptor allosteric modulators, research has shown that an electron-donating group at the 4-position of the phenyl ring enhances activity. nih.gov Specifically, piperidinyl or dimethylamino groups at this position were found to be preferable for CB1 activity. nih.gov Further studies revealed that the carboxamide functionality itself is essential for this activity. nih.gov The linker between the amide bond and the phenyl ring is also a key factor; linkers other than an ethylene group have been shown to result in a complete loss of activity. nih.gov

In the development of anti-Trypanosoma cruzi agents, SAR exploration of the group attached to the carboxamide revealed that reversing the amide bond could restore potency in otherwise inactive compounds. acs.org However, altering the linker by shifting the methylene position or extending the chain led to inactive compounds. acs.org This highlights the stringent spatial and electronic requirements of the receptor's binding pocket.

Earlier investigations into indole-2-carboxamides as allosteric modulators for the CB1 receptor indicated that the substitution on the phenyl group can be varied structurally without a major loss of modulatory activity. nih.gov This flexibility has allowed for the introduction of photoactivatable functionalities, such as benzoyl and azido (B1232118) groups, by replacing the C4-substituents on the phenyl ring, creating valuable tools for pharmacological research. nih.gov

The following table summarizes key SAR findings regarding substitutions on the group attached to the carboxamide moiety in 1H-indole-2-carboxamide derivatives.

| Modification Site | Substituent/Modification | Observed Effect on Activity | Target/Context |

| Phenyl Ring (4-position) | Diethylamino group | Enhanced potency nih.gov | CB1 Receptor |

| Phenyl Ring (4-position) | Piperidinyl or Dimethylamino groups | Preferred for activity nih.gov | CB1 Receptor |

| Linker | Linkers other than ethylene | Total loss of activity nih.gov | CB1 Receptor |

| Amide Bond | Reversed amide orientation | Restored potency acs.org | Anti-Trypanosoma cruzi |

| Linker | Homologation (chain extension) | Inactive compounds acs.org | Anti-Trypanosoma cruzi |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-2-carboxamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole-2-carboxamides, QSAR studies have been instrumental in understanding the structural requirements for activity and in designing more potent molecules. researchgate.net These models are particularly valuable for predicting the activity of novel compounds, thereby reducing the time and cost associated with synthesis and biological testing. researchgate.netnih.gov

Different statistical methods are employed in QSAR studies of indole-2-carboxamides, including Multiple Linear Regression (MLR), Factor Analysis-based MLR (FA-MLR), and Principal Component Regression Analysis (PCRA). researchgate.net These analyses help to identify the key molecular properties (descriptors) that govern the biological activity of the compounds. researchgate.net Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been successfully applied to develop predictive models for this class of compounds. researchgate.net

Development of Predictive QSAR Models for Potency

Predictive QSAR models are a cornerstone of modern drug design, and several have been developed for indole-2-carboxamide derivatives. These models are built using a "training set" of compounds with known biological activities and are then validated using a "test set" of compounds not included in the model's development.

For a series of indole-2-carboxamides acting as CB1 receptor antagonists, QSAR models were developed to delineate the structural necessities for more potent anti-obesity agents. researchgate.net These models were established using the negative logarithm of the inhibitory activity (pIC50) as the biological parameter to ensure a linear relationship and improve the robustness of the data. researchgate.net

In another study focusing on inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa), highly predictive and consistent 3D-QSAR models were developed using CoMFA and CoMSIA. researchgate.net The statistical significance of these models was high, with q² values of 0.697 for the CoMFA model and 0.622 for the CoMSIA model, indicating good internal predictive ability. researchgate.net The predictive power of these models was further confirmed by accurately forecasting the activity of compounds that were not part of the initial training set. researchgate.net Similarly, a QSAR model based on the structure of indeno[1,2-b]indoles was successfully used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, as inhibitors of the enzyme CK2. nih.gov

The following table presents examples of predictive QSAR models developed for indole-based carboxamides.

| Model Type | Compound Class | Target | Key Statistical Metric |

| 2D-QSAR (MLR, etc.) | Indole-2-carboxamides | CB1 Receptor | Not specified researchgate.net |

| 3D-QSAR (CoMFA) | Indole-2-carboxamides | HLGPa | q² = 0.697 researchgate.net |

| 3D-QSAR (CoMSIA) | Indole-2-carboxamides | HLGPa | q² = 0.622 researchgate.net |

| 2D-QSAR | Indeno[1,2-b]indoles | CK2 | Not specified nih.gov |

Correlation of Molecular Descriptors with Observed Biological Activity

A primary outcome of QSAR modeling is the identification of specific molecular descriptors that correlate with biological activity. These descriptors are numerical representations of the physicochemical properties of the molecules.

For indole-2-carboxamide antagonists of the CB1 receptor, QSAR studies revealed that electrostatic properties are crucial for activity. researchgate.net An increased positive charge at atoms 2 and 7 of the indole-2-carboxamide core was found to be unfavorable for antiobesity activity. researchgate.net Conversely, increasing the electrostatic potential charge at atom number 3 was favorable. researchgate.net This suggests that the presence of an electron-releasing group at position 3 and electron-withdrawing groups at positions 8 and 9 could contribute positively to CB1 receptor antagonistic activity. researchgate.net

These correlations provide clear guidelines for rational drug design. By understanding which molecular properties enhance or diminish biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

The table below summarizes the correlation between specific molecular descriptors and the biological activity of indole-2-carboxamides targeting the CB1 receptor.

| Molecular Descriptor | Atom Position(s) | Correlation with Activity | Implication for Substituents |

| Electrostatic Charge | 2 and 7 | Unfavorable (Increased charge) | Avoid electron-donating groups |

| Electrostatic Potential Charge | 3 | Favorable (Increased charge) | Electron-releasing group preferred |

| Electrostatic Potential Charge | 8 and 9 | Detrimental (Increased charge) | Electron-withdrawing group preferred |

Mechanistic and Biological Target Elucidation for 1h Indole 2 Carboxamides, Including Nitro Substituted Analogues

Identification of Protein Kinase Inhibitory Activities

The 1H-indole-2-carboxamide scaffold has emerged as a significant pharmacophore in the design of protein kinase inhibitors, which are crucial in cancer therapy. The introduction of a nitro substituent, as seen in 4-Methyl-7-nitro-1H-indole-2-carboxamide, can modulate the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for various kinase targets. Research into this class of compounds has explored their inhibitory potential against several key kinases implicated in tumor growth, proliferation, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

BRAFV600E Kinase Inhibition

The BRAFV600E mutation is a driver mutation in a significant percentage of melanomas and other cancers. Consequently, inhibitors of BRAFV600E are of high therapeutic interest. Research on indole-2-carboxamide derivatives has shown their potential to inhibit this kinase. In a study focused on multi-targeted kinase inhibitors, several indole-2-carboxamide compounds were tested for their activity against BRAFV600E. nih.gov The tested compounds exhibited IC50 values ranging from 77 nM to 107 nM. nih.gov This indicates that the indole-2-carboxamide scaffold can be effectively tailored to target the BRAFV600E kinase.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. The indole-2-carboxamide structure has been explored for its VEGFR-2 inhibitory potential. In the same study that evaluated EGFR and BRAFV600E inhibition, the most potent indole-2-carboxamide derivative displayed a promising inhibitory effect on VEGFR-2 with an IC50 value of 2.15 ± 0.20 nM. nih.gov Other compounds in the series also showed good VEGFR-2 inhibitory activity, with IC50 values ranging from 1.10 nM to 3.25 nM. nih.gov

| Compound Derivative | Target Kinase | IC50 (nM) |

| Indole-2-carboxamide Derivative A | EGFR | 71 ± 06 |

| Indole-2-carboxamide Derivative B | BRAFV600E | 77 - 107 |

| Indole-2-carboxamide Derivative C | VEGFR-2 | 1.10 - 3.25 |

Note: The data presented is for analogous indole-2-carboxamide derivatives, not specifically for this compound.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. The indole-2-carboxamide scaffold has been investigated for its potential to inhibit CDK2. A study focused on the development of dual EGFR and CDK2 inhibitors synthesized a series of 5-substituted-indole-2-carboxamides. rsc.org Two compounds from this series demonstrated notable inhibition of CDK2 with IC50 values of 46 ± 05 nM and 33 ± 04 nM, respectively. rsc.org This highlights the potential of the indole-2-carboxamide core structure in the design of potent CDK2 inhibitors.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

Beyond kinase inhibition, the indole-2-carboxamide scaffold has been explored for its ability to modulate the function of G-protein coupled receptors (GPCRs) through allosteric mechanisms. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand), offering a novel approach to fine-tuning receptor activity.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The Cannabinoid Receptor 1 (CB1) is a GPCR that is widely expressed in the central nervous system and is involved in a variety of physiological processes. The indole-2-carboxamide framework has been identified as a promising scaffold for the development of allosteric modulators of the CB1 receptor. researchgate.net However, structure-activity relationship studies have revealed that specific substitutions on the indole (B1671886) ring are critical for activity. In the context of this compound, the presence of a nitro group at the 7-position of the indole core has been shown to be detrimental to the negative allosteric modulatory activity of this class of compounds. This suggests that while the broader indole-2-carboxamide scaffold is amenable to the development of CB1 allosteric modulators, the specific substitution pattern of this compound may not be optimal for this particular biological target.

Histamine (B1213489) H4 Receptor (H4R) Ligand Activity

The histamine H4 receptor (H4R), a G protein-coupled receptor, is predominantly found in immune cells such as mast cells, eosinophils, T cells, and dendritic cells. nih.govmdpi.com Its involvement in inflammatory and immune responses has made it a significant target for drug discovery. nih.govmdpi.com Ligands that modulate H4R activity are being investigated for their therapeutic potential in chronic inflammatory conditions. nih.gov

The indolecarboxamide scaffold is one of the major chemical structures explored for the development of H4R ligands. nih.gov The first potent and selective H4R antagonist to be widely used as a research tool was 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120), which demonstrates the suitability of the indole core for H4R affinity. nih.govfrontiersin.org This compound has a high affinity for the human H4R with a Kᵢ of 4.5 nM and exhibits at least 1000-fold selectivity over the H1, H2, and H3 histamine receptors. nih.gov The success of such compounds has spurred further investigation into various indole derivatives as potential H4R modulators for treating inflammation and other immune-related disorders. nih.govnih.gov

Enzymatic Inhibition Studies

Fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.govnih.gov As such, inhibitors of FBPase are being investigated as potential therapeutic agents for type 2 diabetes mellitus. nih.govacs.org A series of 7-nitro-1H-indole-2-carboxylic acid derivatives has been synthesized and evaluated as allosteric inhibitors of FBPase. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed key structural features necessary for potent inhibition. The 7-nitro group and the indole NH moiety are considered vital for binding affinity, likely by forming critical hydrogen bond interactions with key amino acids in the enzyme's allosteric site. nih.govacs.org Furthermore, the presence of an alkyl substituent at the 5-position of the indole ring was found to be beneficial for inhibitory activity. nih.govacs.org For instance, placing ethyl, propyl, or cyclopropyl (B3062369) groups at the 5-position resulted in comparable and potent FBPase inhibition. acs.org Extensive research in this area led to the identification of a potent FBPase inhibitor, designated as compound 3.9, with an IC₅₀ value of 0.99 μM. nih.govresearchgate.netebi.ac.uk

FBPase Inhibitory Activity of Selected 7-Nitro-1H-indole-2-carboxylic Acid Derivatives

| Compound | Substitution (R) | IC₅₀ (μM) |

|---|---|---|

| Compound A | - | Potent Lead Structure |

| Compound 3.9 | (Specific structure not detailed) | 0.99 |

| Reference: AMP | - | 3.3 |

| Reference: MB05032 | - | 0.044 |

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, primarily H3K4me1/2 and H3K9me1/2. plos.orgresearchgate.net Overexpression of LSD1 has been linked to various cancers, making it a promising therapeutic target for oncology. nih.govnih.gov The indole ring has been identified as a valuable scaffold in the design of LSD1 inhibitors. nih.gov

Pharmacological inhibition of LSD1 has been shown to be selectively cytotoxic in certain cancer cell lines and can induce an immunogenic gene signature, potentially enhancing the efficacy of immune-based therapies. nih.gov While a wide variety of chemical structures are being explored as LSD1 inhibitors, including derivatives of phenelzine, tranylcypromine, and various nitrogen-containing heterocycles, the indole scaffold remains a key area of interest for researchers developing novel epigenetic drugs. nih.govebi.ac.uk

Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. jhu.eduembopress.org Elevated glutamate levels are pathogenic in a number of neurological disorders, and therefore, GCPII inhibitors have been investigated for their neuroprotective potential. jhu.eduembopress.org

The design of potent GCPII inhibitors has largely focused on molecules that mimic the structure of glutamate. Several potent and selective inhibitors have been developed, many based on the 2-(phosphonomethyl)-pentanedioic acid (2-PMPA) scaffold. embopress.orgresearchgate.net While extensive research has been conducted on various chemical classes of GCPII inhibitors, including urea-based and carbamate-based compounds, the investigation of indole-2-carboxamides for this specific target is not prominently featured in the existing literature. nih.gov

Antiparasitic Activity Investigations

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue in many countries. nih.gov The search for new, more effective drugs is ongoing, with a focus on compounds active against the intracellular amastigote form of the parasite, which is responsible for the chronic stage of the disease. acs.org

A series of substituted 1H-indole-2-carboxamides was identified through phenotypic screening as having activity against T. cruzi. nih.govacs.org Subsequent optimization efforts focused on the structure-activity relationships of this class of compounds. These studies revealed that small, aliphatic, electron-donating groups (EDG) at the 4-position of the indole ring, such as methyl, cyclopropyl, and ethyl groups, were favorable for anti-trypanosomal potency. acs.org Conversely, analogues containing electron-withdrawing groups (EWG), including halogens, at the same position were found to be inactive. acs.org Although these investigations established a clear SAR for the 1H-indole-2-carboxamide scaffold, the optimization campaign was ultimately halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action (CYP51 inhibition). nih.govacs.org

Anti-T. cruzi Activity of Selected 4-Substituted 1H-Indole-2-carboxamides

| Compound ID | Substitution at 4-position | Group Type | pEC₅₀ |

|---|---|---|---|

| 1, 2 | Methyl | EDG | 5.4 - 6.2 |

| 3, 4 | Cyclopropyl | EDG | 5.4 - 6.2 |

| 5 | Ethyl | EDG | 5.4 - 6.2 |

| 8, 9 | Halogens (Cl, F) | EWG | Inactive |

Anti-Trypanosoma brucei Activity

The investigation of 1H-indole-2-carboxamides as potential therapeutic agents extends to neglected tropical diseases, including those caused by trypanosomatid parasites. While specific studies on this compound against Trypanosoma brucei are not extensively detailed, research on the related parasite Trypanosoma cruzi, the causative agent of Chagas disease, provides insight into the structure-activity relationships (SAR) of this chemical class.

In phenotypic screenings against T. cruzi, modifications to the indole core have been extensively explored. These studies revealed that the potency of 1H-indole-2-carboxamides is sensitive to the electronic properties of the substituents on the indole ring. Analogues featuring electron-withdrawing groups (EWGs), such as halogens or a trifluoromethyl group, were found to be inactive. acs.orgnih.gov This suggests that a nitro group, which is also a strong electron-withdrawing group, may not be favorable for activity against this particular parasite.

Conversely, the broader class of nitroaromatic compounds, such as nifurtimox (B1683997) and fexinidazole, are known treatments for trypanosomatid diseases. nih.gov Their mechanism often involves the reduction of the nitro group by a parasitic nitroreductase (NTR) to generate cytotoxic radical species. nih.gov This reliance on a specific bioactivation pathway can also lead to cross-resistance between different nitro drugs. nih.gov Whether this compound could act via a similar mechanism in T. brucei remains a subject for further investigation, especially considering the contrasting SAR data from T. cruzi studies.

Antiviral Research Applications

The 1H-indole-2-carboxamide scaffold has been identified as a promising backbone for the development of novel antiviral agents. Research has focused on its potential to inhibit the replication of clinically significant viruses like Hepatitis C and HIV-1.

Hepatitis C Virus (HCV) Inhibition

A series of indole derivatives has been identified as a new class of inhibitors of Hepatitis C Virus (HCV) replication. nih.gov Through a target-free chemical genetic strategy, these compounds were found to exert their antiviral effect via a novel mode of action. Rather than directly targeting a viral protein, these indole derivatives induce the expression of pro-inflammatory cytokines. nih.gov

Human Immunodeficiency Virus Type 1 (HIV-1) Integrase Inhibition

The enzyme HIV-1 integrase is a critical target for antiretroviral therapy as it has no human counterpart. nih.gov This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. nih.govnih.gov Inhibitors of this process, known as integrase strand transfer inhibitors (INSTIs), are a key component of modern HIV treatment. nih.gov

The 1H-indole-2-carboxamide scaffold has been investigated for its potential in this area. Structure-activity relationship studies have shown that substitutions on the indole ring are critical for activity. Specifically, the introduction of an electron-withdrawing nitro group at the 7-position of the indole ring was found to be beneficial for antiviral activity. nih.gov This modification led to the development of compounds with nanomolar anti-HIV-1 activities. nih.gov These inhibitors are thought to function by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, thereby blocking the DNA strand transfer step. nih.gov

| Compound Class | Target | Key Finding |

| 7-Nitro-indole-carboxamides | HIV-1 Integrase | Introduction of a nitro group at position 7 was beneficial for antiviral activity, yielding compounds with nanomolar potency. nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | The indole core and C2 carboxyl group can chelate Mg²⁺ ions in the enzyme's active site, inhibiting strand transfer. nih.gov |

Modulation of Apoptosis Pathways (e.g., MCL-1 Inhibition)

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. nih.govresearchgate.net Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins like BIM and BAK. scienceopen.comprobiologists.com Overexpression of Mcl-1 is a common feature in many cancers and is associated with tumor development and resistance to chemotherapy, making it a high-priority target for cancer drug discovery. nih.govnih.gov

Fragment-based screening and structure-based design have identified the indole-2-carboxylic acid core as a potent scaffold for developing Mcl-1 inhibitors. scienceopen.comnih.gov These small molecules are designed to mimic the BH3 domain of pro-apoptotic proteins, allowing them to bind with high affinity to a hydrophobic groove on the Mcl-1 protein. probiologists.com This action displaces the pro-apoptotic proteins, which can then trigger the intrinsic apoptosis pathway, leading to cancer cell death. scienceopen.com

Research has led to the development of potent indole-2-carboxylic acid derivatives, such as A-1210477, that selectively bind to Mcl-1 and disrupt its interaction with BIM in living cells. scienceopen.com Structure-activity relationship studies have explored various substitutions on the indole ring to optimize binding affinity and cellular efficacy. nih.gov The functionalization of positions 4 and 5 of the indole has been examined, indicating that this region of the molecule is amenable to modification to improve inhibitor properties. nih.gov This body of research highlights the potential of substituted 1H-indole-2-carboxamides, including nitro-substituted analogues, as chemical tools and potential therapeutics for modulating apoptosis in cancer.

Advanced Spectroscopic and Structural Characterization Methodologies for 1h Indole 2 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon skeleton and the relative positions of hydrogen atoms.

Proton NMR (¹H NMR) provides information on the chemical environment of each hydrogen atom in a molecule. For 1H-indole-2-carboxamide analogues, the ¹H NMR spectrum reveals characteristic signals that are essential for structural confirmation. nih.govnih.gov

Key signals in the ¹H NMR spectrum of a typical 1H-indole-2-carboxamide scaffold include:

Indole (B1671886) N-H Proton: A broad singlet appearing significantly downfield, often above δ 11.0 ppm, due to the acidic nature of this proton. nih.govtandfonline.com

Amide N-H Proton: Another downfield signal, typically a singlet or a triplet (if coupled to adjacent protons), whose chemical shift can vary based on substitution and solvent. For instance, in N-substituted indole-2-carboxamides, the CONH proton can appear as a triplet in the range of δ 6.42–6.57 ppm. tandfonline.com

Aromatic Protons: The protons on the indole ring appear in the aromatic region (typically δ 7.0–8.5 ppm). The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern. For example, a nitro group at the C7 position is strongly electron-withdrawing and would be expected to deshield adjacent protons, shifting their signals downfield. A methyl group at C4, being electron-donating, would have a shielding effect on nearby protons. In 4-nitroindole, for example, the aromatic protons appear between δ 7.0 and 8.1 ppm. chemicalbook.com

Substituent Protons: Protons of the substituent groups, such as the methyl group at C4, would typically appear as a singlet in the upfield region (around δ 2.4-2.8 ppm). rsc.org

The following table provides representative ¹H NMR data for analogous indole structures.

| Proton Assignment | Expected Chemical Shift (δ ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | > 11.0 | s (broad) | - |

| Amide N-H | 6.4 - 10.5 | s or t | ~6.0 - 6.4 |

| Aromatic H (Indole Ring) | 7.0 - 8.5 | d, dd, t, m | 7.0 - 9.0 |

| 4-Methyl (-CH₃) | 2.4 - 2.8 | s | - |

Data compiled from representative indole-2-carboxamide analogues. tandfonline.comtandfonline.comrsc.org

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and type of carbon atoms present.

For a compound like 4-Methyl-7-nitro-1H-indole-2-carboxamide, the ¹³C NMR spectrum would show signals for:

Carboxamide Carbonyl (C=O): This carbon is significantly deshielded and appears far downfield, typically in the range of δ 160–170 ppm. researchgate.net

Indole Ring Carbons: The eight carbons of the indole ring have characteristic chemical shifts. The presence of the electron-withdrawing nitro group and the electron-donating methyl group would cause predictable shifts in the signals of the carbons they are attached to and their neighbors. For example, C7 (attached to the nitro group) and C4 (attached to the methyl group) would show significant shifts compared to an unsubstituted indole.

Methyl Carbon: The carbon of the methyl group at C4 would appear at the high-field end of the spectrum, typically around δ 15-25 ppm. rsc.org

The table below shows typical ¹³C NMR chemical shift ranges for key carbons in related indole structures.

| Carbon Assignment | Expected Chemical Shift (δ ppm) Range |

| Amide Carbonyl (C=O) | 158 - 171 |

| Indole Ring Carbons | 100 - 145 |

| Methyl Carbon (-CH₃) | 15 - 25 |

Data compiled from representative indole-2-carboxamide analogues. rsc.orgresearchgate.net

While 1D NMR spectra identify the types of protons and carbons, 2D NMR techniques are essential for establishing the connectivity between them, which is crucial for assigning the complete structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the connectivity of protons within the aromatic ring system. mendeley.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the molecular structure, as it can establish connectivity across quaternary (non-protonated) carbons, such as the C=O group, C3a, and C7a of the indole ring, and the carbons bearing the methyl and nitro substituents. nih.govmendeley.com

By combining these 2D techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the proposed structure of the 1H-indole-2-carboxamide analogue. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules like indole-2-carboxamides. It allows for the generation of intact molecular ions, typically protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. nih.govnih.gov

The key advantage of HRESI-MS is its high accuracy in mass measurement (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₀H₉N₃O₃), the expected exact mass can be calculated and compared with the experimentally measured mass of its molecular ion, providing definitive confirmation of its chemical formula. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. montclair.eduamericanpharmaceuticalreview.com

For a this compound analogue, the IR spectrum would display characteristic absorption bands for its key functional groups:

N-H Stretching: The indole N-H and amide N-H groups typically show stretching vibrations in the region of 3200–3450 cm⁻¹. tandfonline.com

C=O Stretching: The amide carbonyl group exhibits a strong, sharp absorption band, usually between 1630 and 1680 cm⁻¹. tandfonline.comtandfonline.com

N-O Stretching (Nitro Group): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically around 1500–1560 cm⁻¹ and a symmetric stretch around 1300–1370 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. arxiv.org

These characteristic frequencies provide a molecular "fingerprint" that helps to confirm the presence of the expected functional groups within the synthesized molecule. mdpi.com

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amide & Indole) | 3200 - 3450 |

| C=O Stretch (Amide) | 1630 - 1680 |

| N-O Asymmetric Stretch | 1500 - 1560 |

| N-O Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

Data compiled from general vibrational spectroscopy tables and studies on related compounds. tandfonline.comtandfonline.comarxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components.

The analysis of related indole structures provides a reference for expected vibrational frequencies. researchgate.netmdpi.com The N-H stretching vibrations of the indole ring and the amide group are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net The amide C=O stretch, known as the Amide I band, is a strong absorption expected around 1650 cm⁻¹. researchgate.net The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, which typically appear in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. orientjchem.org Aromatic C=C stretching vibrations from the indole ring would be found in the 1450-1600 cm⁻¹ region. researchgate.net The C-H stretching from the methyl and aromatic groups would appear around 2900-3100 cm⁻¹. mdpi.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound Based on Analogue Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Indole & Amide N-H | Stretching | 3300 - 3500 | researchgate.netresearchgate.net |

| Amide C=O | Stretching (Amide I) | ~1650 | researchgate.net |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1560 | orientjchem.org |

| Nitro NO₂ | Symmetric Stretching | 1345 - 1385 | orientjchem.org |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | researchgate.net |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a valuable complement to FT-IR analysis. This technique measures the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric molecular vibrations, which may be weak or absent in an FT-IR spectrum. nih.gov

For this compound, FT-Raman spectroscopy would provide clearer signals for the symmetric vibrations of the molecule. nih.gov The symmetric stretch of the nitro (NO₂) group, often observed between 1300 and 1450 cm⁻¹, would be a prominent feature. orientjchem.orgscispace.com The breathing modes of the indole ring system, which involve symmetric expansion and contraction of the rings, are also typically strong in the Raman spectrum. scispace.com This technique is less susceptible to interference from water, which can be an advantage depending on the sample preparation method. The combination of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. nih.gov

Table 2: Expected FT-Raman Shifts for this compound Based on Analogue Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro NO₂ | Symmetric Stretching | 1300 - 1450 | orientjchem.orgscispace.com |

| Indole Ring | Ring Breathing Modes | 700 - 800 | scispace.com |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | orientjchem.org |

X-ray Crystallography for Ligand-Protein Complex Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex arrangements of a ligand bound to its protein target. nih.govfrontiersin.org For a biologically active compound like an indole-2-carboxamide analogue, this technique is indispensable for structure-based drug design. researchgate.net

By obtaining a co-crystal of this compound and its target protein, X-ray diffraction analysis can reveal the precise binding mode of the ligand within the protein's active site. nih.gov This information includes the specific amino acid residues involved in interactions, the geometry of hydrogen bonds between the ligand's carboxamide or nitro groups and the protein, and any hydrophobic interactions involving the methyl group and indole ring. researchgate.net The resulting electron density map provides an unambiguous depiction of the ligand's conformation and orientation, offering crucial insights into the structural basis of its biological activity and guiding further optimization of the compound. nih.gov The ability of the carboxamide moiety to form hydrogen bonds is a key feature in the interaction of indole-2-carboxamide derivatives with proteins. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-Methyl-7-nitro-1H-indole-2-carboxamide, and what are their critical reaction conditions?

The synthesis typically involves nitration of indole derivatives followed by carboxamide functionalization. Key steps include:

- Nitration : Controlled temperature (0–5°C) and reaction time to prevent over-nitration or degradation .

- Carboxamide introduction : Amidation via coupling agents (e.g., EDC/HOBt) or nucleophilic substitution with amines. Optimization of solvent systems (e.g., DMF or THF) and catalyst selection (e.g., Pd-based for cross-coupling) is critical for yields >80% .

Q. How is the structural characterization of this compound performed?

- Spectroscopic analysis :

- NMR : - and -NMR confirm substitution patterns (e.g., nitro group at C7, methyl at C4) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 249.07) .

- X-ray crystallography : Resolves steric effects of the nitro and methyl groups on the indole core .

Q. What biological activities have been reported for this compound?

- Enzyme inhibition : Potent inhibitor of kinases (IC < 1 µM) and cytochrome P450 isoforms, attributed to hydrogen bonding via the carboxamide group and nitro-mediated redox modulation .

- Antimicrobial activity : Moderate efficacy against S. aureus (MIC = 16 µg/mL) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Factorial design : Systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, increasing reaction time from 2h to 6h improved yields from 30% to 90% in analogous indole syntheses .

- Continuous flow reactors : Enhance scalability and reproducibility by minimizing side reactions (e.g., over-nitration) .

Q. How should contradictory bioactivity data (e.g., varying IC values) be addressed?

- Assay validation : Ensure consistency in enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions (pH, ionic strength) .

- Purity checks : Use HPLC (>98% purity) to rule out impurities affecting results .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

- Molecular docking (AutoDock/Vina) : Predict binding poses with kinase ATP-binding pockets, highlighting nitro group interactions with catalytic lysine residues .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What reaction mechanisms govern the nitro group's reactivity in this compound?

- Reduction : Nitro → amine under H/Pd-C (yields >85%), enabling further derivatization (e.g., amide coupling) .

- Electrophilic substitution : Nitro group directs incoming electrophiles to C5 via resonance stabilization .

Q. How can researchers elucidate the compound’s mechanism of enzyme inhibition?

- Kinetic studies : Measure values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .

Q. What strategies improve the compound’s stability under physiological conditions?

Q. How can industrial-scale synthesis be achieved without compromising purity?

- Process intensification : Use microreactors for precise control of exothermic nitration steps .

- Membrane separation : Purify intermediates via nanofiltration (MWCO = 500 Da) to remove byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.